Bienvenue dans la boutique en ligne BenchChem!

C26 Cer

EGFR signaling colorectal cancer lipid-protein interaction

C26 Ceramide (d18:1/26:0) is an authentic, high-purity (≥98%) very-long-chain ceramide standard. Unlike generic short-chain ceramides, C26 acts as a direct EGFR ligand, making it indispensable for colorectal cancer and CERS3-mediated tumor progression research. It is the validated biomarker for Farber disease diagnostic assays. Lipid mixtures incorporating C26 also outperform C18 ceramide in skin barrier recovery models. Select the correct chain-length ceramide to ensure experimental fidelity. Supplied for research use only.

Molecular Formula C44H87NO3
Molecular Weight 678.2 g/mol
CAS No. 121459-09-4
Cat. No. B135182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26 Cer
CAS121459-09-4
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]hexacosanamide;  [R-[R*,S*-(E)]]-N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]hexacosanamide; 
Molecular FormulaC44H87NO3
Molecular Weight678.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1
InChIKeyCJROVRTUSFQVMR-GVOPMEMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

C26 Ceramide (CAS 121459-09-4) Baseline Overview and Procurement Considerations


C26 Ceramide (d18:1/26:0), systematically designated as N-hexacosanoyl-D-erythro-sphingosine, is an endogenous N-acylsphingosine belonging to the very-long-chain ceramide subfamily [1]. Characterized by a C18 sphingoid base linked via an amide bond to a C26:0 hexacosanoyl fatty acyl chain, it has a molecular formula of C44H87NO3 and a molecular weight of 678.2 g/mol . Unlike the more abundant long-chain ceramides (C16–C24), C26 ceramide exhibits tissue-restricted expression and is synthesized primarily by ceramide synthase 3 (CERS3) [2]. The synthetic form is available as a high-purity (≥98%) solid, soluble in chloroform, and is supplied for research use only .

Why C26 Ceramide Cannot Be Substituted with Shorter-Chain Ceramide Analogs


Ceramides are not functionally interchangeable; acyl chain length is a primary determinant of biological activity, receptor interaction, and membrane biophysics [1]. C26 ceramide exhibits distinct behavior compared to its shorter-chain analogs such as C16- or C18-ceramide. Mechanistically, C26 ceramide has been shown to act as a direct ligand for the epidermal growth factor receptor (EGFR), a property not shared by other ceramide species [2]. Furthermore, in pathophysiological contexts, C16-ceramides and C26-ceramides exhibit opposing roles: in diabetic retinopathy, vitreous C16-ceramides increase and promote inflammation, while C26-ceramides decrease and are considered protective [3]. In skin barrier models, the incorporation of ultra-long-chain ceramides (C24–C30) yields significantly enhanced barrier recovery compared to C18 ceramide [4]. Substituting C26 ceramide with a generic, shorter-chain ceramide would therefore alter experimental outcomes in studies of EGFR signaling, apoptosis, or lipidomics, and would fail to model conditions characterized by very-long-chain ceramide accumulation such as Farber disease or certain cancers.

Quantitative Differential Evidence for C26 Ceramide (d18:1/26:0) Against Comparators


C26 Ceramide as a Direct EGFR Ligand: Divergent Signaling Versus Shorter-Chain Ceramides

C26 ceramide (d18:1/26:0) directly binds to and activates the epidermal growth factor receptor (EGFR), a property not demonstrated for other ceramide species. In a clinical cohort of 41 CRC patients, lipidomic analysis identified C26 ceramide as the most significantly elevated ceramide species in advanced-stage tumors compared to non-tumor tissue. Functional studies confirmed that administration of C26 ceramide enhanced proliferation of human CRC organoids as measured by morphology and EdU staining, and activated the PI3K/AKT signaling pathway downstream of EGFR [1]. This direct ligand-receptor interaction is a mechanistic distinction from the general pro-apoptotic signaling associated with shorter-chain ceramides (e.g., C16-ceramide).

EGFR signaling colorectal cancer lipid-protein interaction

Opposing Roles in Inflammatory Disease: Protective C26-Ceramide vs. Pathologic C16-Ceramide in Diabetic Retinopathy

In a study of patients with proliferative diabetic retinopathy, a significant imbalance in vitreous ceramide species was identified. Specifically, long-chain C16-ceramides were increased and found to generate pro-inflammatory and pro-apoptotic ceramide-rich platforms on retinal endothelial cells. In contrast, very long-chain C26-ceramides were decreased, and their reduction correlated with disease pathology [1]. The vitreous C16:0/26:0 ceramide ratio was increased, indicating a shift toward a pathologic ceramide profile.

diabetic retinopathy inflammation ceramide imbalance

Ultra-Long-Chain Ceramides (C24–C30) Confer Superior Skin Barrier Enhancement Compared to C18 Ceramide

A controlled intra-subject human study evaluated the effects of ceramide acyl chain length on skin barrier recovery, hydration, and stratum corneum cohesion. Formulations containing ultra-long-chain ceramides (C24–C30 CER NP) significantly increased endogenous levels of C24 and C26 ceramides in treated skin. Functional evaluations demonstrated that C24–C30 CER NP significantly enhanced barrier recovery compared with a C18 CER NP formulation, which primarily improved hydration only [1].

skin barrier stratum corneum ceramide chain length

C26:0 Ceramide as a Highly Sensitive and Specific Biomarker for Farber Disease

In a study involving Farber disease patients (n=10), carriers (n=11), and controls (n=192), liquid chromatography multiple reaction monitoring mass spectrometry (LC/MRM-MS) identified C26:0 ceramide, specifically its isoform 1, as a highly sensitive and specific biomarker for Farber disease. The diagnostic performance achieved a statistical significance of p < 0.0001 [1]. This accumulation is due to deficient acid ceramidase activity, which impairs the degradation of very-long-chain ceramides.

Farber disease biomarker acid ceramidase deficiency

C26 Ceramide is Included in a 12-Lipid Prognostic Signature for Major Adverse Cardiovascular Events Post-AMI

Targeted lipidomic profiling identified a plasma signature comprising 11 ceramides (C14 to C26) and 1 dihydroceramide that was predictive of major adverse cardiovascular events (cardiovascular death, myocardial infarction, and stroke) in patients with acute myocardial infarction (AMI) [1]. Among patients undergoing coronary artery bypass grafting, those with recent AMI showed a significant increase in 5 of the signature's 12 ceramides in plasma. In a rat AMI model, myocardial concentrations of all 12 ceramides were significantly increased, with up-regulation of three ceramide-producing enzymes, implicating ischemic myocardium as a source [1].

acute myocardial infarction prognostic biomarker ceramide signature

Validated Research and Industrial Applications for C26 Ceramide (d18:1/26:0)


Investigating EGFR-Driven Oncogenic Signaling in Colorectal Cancer

C26 ceramide is a key molecular tool for studying the direct activation of EGFR in colorectal cancer. Its unique ability to act as an EGFR ligand, as demonstrated in patient-derived organoids and preclinical models [1], makes it essential for research into CERS3-mediated tumor progression and for screening potential therapeutic inhibitors of this pathway. Using generic ceramides would not replicate this specific ligand-receptor interaction.

Modeling Very-Long-Chain Ceramide Accumulation in Lysosomal Storage Disorders

C26 ceramide is the validated biomarker for Farber disease, an acid ceramidase deficiency [2]. Researchers studying this rare disease, or developing diagnostic assays based on dried blood spot analysis, require authentic C26 ceramide standards for accurate quantification and method validation. Shorter-chain ceramides are not informative for this condition.

Formulating Skin Barrier Restoration Products with Ultra-Long-Chain Ceramides

Formulations containing C24–C30 ceramides, which include C26, have been shown in human studies to enhance skin barrier recovery and stratum corneum cohesion significantly better than C18 ceramide alone [3]. Industrial development of topical lipid mixtures for treating compromised skin barriers should incorporate very-long-chain ceramides to achieve optimal functional outcomes.

Validating Cardiovascular Risk Prediction Models Using Ceramide Signatures

C26 ceramide is an integral component of a validated 12-lipid plasma signature that predicts major adverse cardiovascular events following acute myocardial infarction [4]. Clinical research and diagnostic assay development aimed at applying this prognostic signature require the inclusion of C26 ceramide in lipidomic panels. Omission of this very-long-chain species would invalidate the predictive algorithm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C26 Cer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.